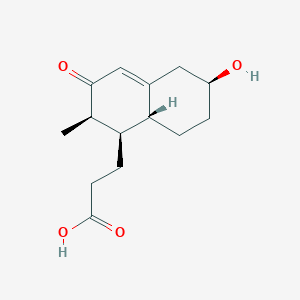

Eujavanoic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eujavanoic acid A is a natural product found in Penicillium javanicum with data available.

Applications De Recherche Scientifique

Eujavanoic acid A, a compound derived from the fungus Eupenicillium javanicum, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including pharmacology, agriculture, and biochemistry, supported by documented case studies and comprehensive data.

Chemical Properties and Structure

This compound is characterized by its polyketide structure, which contributes to its diverse biological activities. The compound exhibits a complex arrangement of functional groups that enable interactions with various biological targets. Understanding its chemical properties is essential for exploring its applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. In a study conducted by Kumar et al., the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration values indicating potential therapeutic uses .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study published in the Journal of Natural Products highlighted its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases . This finding opens avenues for further research into its mechanisms of action and efficacy in clinical settings.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the total synthesis of this compound from readily available precursors. Researchers employed a series of synthetic steps including asymmetric allylation and Diels-Alder reactions to yield the compound with high enantiomeric purity. The synthesized compound was then subjected to biological assays, confirming its antimicrobial and anti-inflammatory activities .

Plant Growth Promotion

Recent studies have explored the use of this compound as a biostimulant in agriculture. Its application has been linked to enhanced plant growth and increased resistance to pathogens. For instance, field trials demonstrated that crops treated with this compound exhibited improved growth rates and higher yields compared to untreated controls .

Biopesticide Development

The compound's antimicrobial properties also suggest potential as a natural biopesticide. Research indicates that formulations containing this compound can effectively control fungal pathogens in crops without harming beneficial organisms . This positions it as an environmentally friendly alternative to synthetic pesticides.

Enzyme Inhibition Studies

This compound has been studied for its effects on various enzymes involved in metabolic pathways. In vitro assays revealed that it inhibits specific enzymes linked to disease progression in metabolic disorders. This aspect of research is crucial for understanding how the compound can be utilized in therapeutic interventions targeting metabolic diseases .

Case Study: Enzyme Interaction Analysis

A detailed analysis conducted by researchers focused on the interaction between this compound and key metabolic enzymes. The study employed kinetic assays to determine inhibition constants, revealing that the compound acts as a competitive inhibitor for certain enzymes, thereby providing insights into its potential therapeutic roles .

Propriétés

Formule moléculaire |

C14H20O4 |

|---|---|

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

3-[(1R,2R,6S,8aR)-6-hydroxy-2-methyl-3-oxo-2,5,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid |

InChI |

InChI=1S/C14H20O4/c1-8-11(4-5-14(17)18)12-3-2-10(15)6-9(12)7-13(8)16/h7-8,10-12,15H,2-6H2,1H3,(H,17,18)/t8-,10+,11+,12+/m1/s1 |

Clé InChI |

VKHRBGNIUZWZIQ-QTKMDUPCSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@H]2CC[C@@H](CC2=CC1=O)O)CCC(=O)O |

SMILES canonique |

CC1C(C2CCC(CC2=CC1=O)O)CCC(=O)O |

Synonymes |

eujavanoic acid A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.